molecular formula C7H10N2O2 B12552999 4-(1H-Imidazol-2-YL)butanoic acid CAS No. 178388-80-2

4-(1H-Imidazol-2-YL)butanoic acid

Cat. No.: B12552999
CAS No.: 178388-80-2
M. Wt: 154.17 g/mol
InChI Key: AUMHFGPVVAUJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Imidazol-2-YL)butanoic acid is a chemical compound that features an imidazole ring attached to a butanoic acid chain. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-2-YL)butanoic acid typically involves the formation of the imidazole ring followed by the attachment of the butanoic acid chain. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild and can tolerate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step synthesis processes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-2-YL)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific catalysts and controlled temperatures .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and biological properties, making them useful in various applications .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

4-(1H-Imidazol-2-YL)butanoic acid can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the imidazole ring with a butanoic acid chain. This structure imparts unique chemical and biological properties, making it useful in various scientific and industrial applications .

Properties

CAS No.

178388-80-2

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-(1H-imidazol-2-yl)butanoic acid

InChI

InChI=1S/C7H10N2O2/c10-7(11)3-1-2-6-8-4-5-9-6/h4-5H,1-3H2,(H,8,9)(H,10,11)

InChI Key

AUMHFGPVVAUJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CCCC(=O)O

Origin of Product

United States

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